
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
概要
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions and has been reported to have a high yield . It can also be synthesized from N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom, which forms part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached . The compound has a molecular weight of 127.98 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also react with alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.396 and a boiling point of 42-43 °C at 50 mmHg. The density of this compound is 0.882 g/mL at 25 °C .科学的研究の応用
Overview of Isoquinoline Derivatives
Isoquinoline derivatives, such as 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, are significant in medicinal chemistry due to their diverse pharmacological properties. These compounds are explored for their potential in treating various life-threatening diseases, including cancer, neurodegenerative disorders, and infectious diseases. The modification of isoquinoline structures aims to develop potent drug molecules with broad-spectrum activity (Gupta et al., 2021).
Isoquinoline N-Oxides in Drug Discovery
Isoquinoline N-oxides, closely related to the isoquinoline family, exhibit antimicrobial, antibacterial, and antitumor activities. These compounds are isolated from various plant species and have shown significant biological activity, leading to their consideration as leads in drug discovery. The structure-activity relationships (SAR) of these compounds indicate potential new applications in pharmacology (Dembitsky et al., 2015).
Insights into Isoquinoline Pharmacological Importance
The pharmacological significance of isoquinoline derivatives extends to their potential in treating a wide range of diseases, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-diabetic effects. These compounds' diverse biological activities highlight their importance in modern therapeutics and the need for further research to develop novel pharmacotherapeutic agents (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), another class within the isoquinoline family, have been recognized for their neuroprotective and anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving THIQ derivatives. These compounds' therapeutic activities across various domains, including cancer, CNS disorders, and infectious diseases, underline the versatility and potential of isoquinoline derivatives in drug development (Singh & Shah, 2017).
Safety and Hazards
作用機序
Mode of Action
The mode of action of Isoquinonline-8-boronic acid pinacol ester involves its role as a boron reagent in various chemical reactions. It is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups to palladium, forming a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Isoquinonline-8-boronic acid pinacol ester are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The exact downstream effects of this pathway are dependent on the specific reactants and conditions of the reaction.
Result of Action
The molecular and cellular effects of the action of Isoquinonline-8-boronic acid pinacol ester are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of Isoquinonline-8-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Certain boronic esters, including pinacol boronic esters, are known to decompose in air , suggesting that the stability of Isoquinonline-8-boronic acid pinacol ester may be affected by exposure to air.
生化学分析
Biochemical Properties
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is involved in the borylation of benzylic C-H bonds in the presence of palladium catalysts, forming pinacol benzyl boronate . This interaction is crucial for the synthesis of various organic compounds. Additionally, it participates in hydroboration reactions with alkyl or aryl alkynes and alkenes, catalyzed by transition metals . These reactions highlight the compound’s versatility and its importance in biochemical synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting cellular responses and functions. For example, its role in hydroboration reactions can impact the synthesis of biomolecules essential for cell function . Furthermore, the compound’s ability to form stable complexes with cellular proteins can alter gene expression patterns, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand in various catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction, where it binds to palladium catalysts to facilitate the formation of carbon-carbon bonds . This binding interaction is critical for the compound’s role in organic synthesis. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular processes and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For example, the compound’s role in hydroboration and borylation reactions involves interactions with transition metal catalysts and other cofactors . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific proteins and enzymes . These interactions can affect the compound’s localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments. The localization of the compound can influence its interactions with biomolecules and its overall function within the cell.
特性
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQUACKTLEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379560-77-5 | |
| Record name | 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


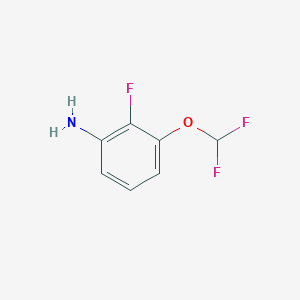
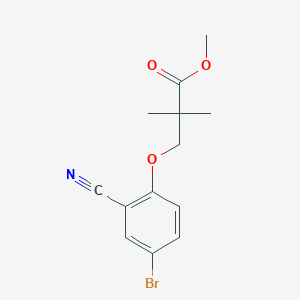
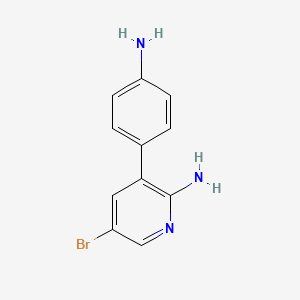


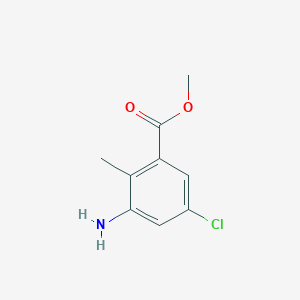
![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)

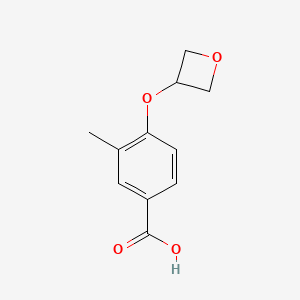

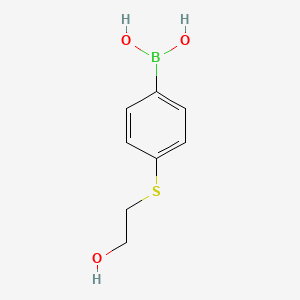
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
